molecular formula C10H6N6O2 B2853057 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one CAS No. 1239847-01-8

6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

Cat. No. B2853057
CAS RN: 1239847-01-8
M. Wt: 242.198
InChI Key: BHJUYHQJKNLPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its unique chemical structure makes it a promising candidate for drug development. In

Scientific Research Applications

Anticancer Drug Design

The pyrazine compound has been investigated for its potential as an anticancer agent. The design and synthesis of pyrazine-based small molecules have shown that they can interact with the protein tyrosine phosphatases (PTPs) pathway, which is crucial for cell proliferation, diversity, migration, and metabolism . These pathways are often dysregulated in cancer, making them a target for novel drug design.

Protein Tyrosine Phosphatases Inhibition

Specifically, the SHP2 protein, a member of the PTPs family, is closely related to cancer. The compound has been optimized to inhibit SHP2, which could lead to the development of new pharmacological inhibitors targeting catalytic sites of the SHP2 cascade, potentially offering a new approach to cancer treatment .

Photophysical and Electrochemical Studies

The compound’s structure allows for in-depth photophysical and electrochemical studies. It has been used in the study of rhenium(I) carbonyl complexes, which are of interest due to their optical, electrochemical, catalytic, and medicinal properties. These properties make the compound valuable for applications in biological imaging, catalysis, and organic light-emitting devices .

Luminescence Sensing

Pyrazine derivatives have been utilized in the synthesis of new polymers for luminescence sensing. These polymers, synthesized under solvothermal conditions, can be used for detecting various biological and chemical substances .

Structure-Based Drug Design

The compound has been part of structure-based drug design efforts, where it has contributed to the discovery of active and acceptable cytotoxic agents. This approach uses the compound’s interactions with specific proteins to design drugs that can effectively target certain diseases .

Catalysis

Due to its unique structure, the compound can be incorporated into catalysts for chemical reactions. Its role in catalysis can be explored to enhance reaction rates, selectivity, and efficiency in various chemical processes .

Biological Imaging

The photophysical properties of the compound make it suitable for use in biological imaging. Its ability to absorb and emit light at specific wavelengths can be harnessed to visualize biological processes and structures .

Organic Light-Emitting Devices (OLEDs)

The compound’s electrochemical properties are being explored for use in OLEDs. Its potential to emit light when an electric current is applied makes it a candidate for developing more efficient and durable OLEDs .

properties

IUPAC Name

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N6O2/c17-8-2-1-6(14-15-8)10-13-9(16-18-10)7-5-11-3-4-12-7/h1-5H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJUYHQJKNLPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

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